(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one
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Overview
Description
(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one is a complex organic compound that features multiple halogenated aromatic rings and a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. The process may include:
Halogenation: Introduction of chlorine and trifluoromethyl groups to the aromatic rings.
Condensation: Formation of the furanone core through condensation reactions.
Coupling Reactions: Connecting the various aromatic rings to the furanone core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanone core.
Reduction: Reduction reactions could target the halogenated aromatic rings.
Substitution: Halogenated aromatic rings are prone to substitution reactions, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as pharmaceuticals. The halogenated aromatic rings and furanone core could interact with biological targets, leading to various therapeutic effects.
Medicine
Potential medicinal applications could include the development of new drugs for treating diseases. The compound’s structure suggests it could interact with enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The halogenated aromatic rings and furanone core could play a role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-3-[3-chloro-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone
- 4-(4-bromophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone
Uniqueness
The uniqueness of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one lies in its specific combination of halogenated aromatic rings and the furanone core. This structure imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H10Cl4F3NO2/c24-14-4-1-11(2-5-14)19-18(7-12-3-6-15(25)9-16(12)26)33-22(32)20(19)21-17(27)8-13(10-31-21)23(28,29)30/h1-10H/b18-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWRUSGOFIMNX-WSVATBPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)OC2=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C\2=C(C(=O)O/C2=C\C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H10Cl4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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